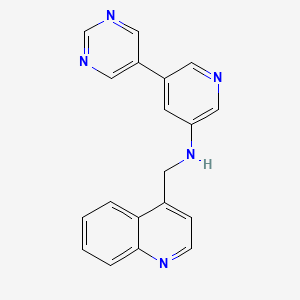

3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine

Übersicht

Beschreibung

3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine is an organic compound that features a quinoline and pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinoline Moiety: Starting from aniline derivatives, the Skraup synthesis can be employed to form the quinoline ring.

Amination Reaction: The quinoline derivative can be reacted with an appropriate amine to introduce the amino group.

Coupling with Pyrimidine: The final step could involve coupling the quinoline derivative with a pyrimidine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinoline ring.

Reduction: Reduction reactions could target the pyrimidine ring or any nitro groups if present.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted quinoline and pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound could serve as a ligand in coordination chemistry.

Material Science: Potential use in the development of organic semiconductors.

Biology

Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its structural features.

Fluorescent Probes: The quinoline moiety might be used in designing fluorescent probes for biological imaging.

Medicine

Drug Development: Potential as a lead compound for developing new pharmaceuticals, particularly for targeting specific proteins or pathways.

Industry

Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments due to its aromatic structure.

Wirkmechanismus

The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways would vary but could include kinases, receptors, or other proteins involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline Derivatives: Compounds like chloroquine and quinine.

Pyrimidine Derivatives: Compounds like cytosine and thymine.

Uniqueness

3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine is unique due to its specific combination of quinoline and pyrimidine moieties, which might confer unique biological activities or chemical properties not found in other similar compounds.

Biologische Aktivität

3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following structural characteristics:

- IUPAC Name : this compound

- Molecular Formula : C15H13N3

- Molecular Weight : 237.29 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may contribute to its pharmacological effects. For example, it can inhibit kinases involved in cell signaling pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses related to growth and differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| A549 (Lung) | 15.0 | |

| HeLa (Cervical) | 10.0 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues. The study concluded that this compound could serve as a lead for further drug development targeting specific cancers.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against multidrug-resistant bacteria. Using a combination of disk diffusion and broth microdilution methods, researchers found that the compound inhibited the growth of resistant strains of Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant pathogens.

Eigenschaften

IUPAC Name |

5-pyrimidin-5-yl-N-(quinolin-4-ylmethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5/c1-2-4-19-18(3-1)14(5-6-23-19)11-24-17-7-15(8-20-12-17)16-9-21-13-22-10-16/h1-10,12-13,24H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXZVPYGJYNXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CNC3=CN=CC(=C3)C4=CN=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652654 | |

| Record name | 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-59-8 | |

| Record name | N-[5-(5-Pyrimidinyl)-3-pyridinyl]-4-quinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.